1H-Indole-5,6-diol, 1-ethyl- 1H-Indole-5,6-diol, 1-ethyl-
Brand Name: Vulcanchem
CAS No.: 102236-74-8
VCID: VC17349006
InChI: InChI=1S/C10H11NO2/c1-2-11-4-3-7-5-9(12)10(13)6-8(7)11/h3-6,12-13H,2H2,1H3
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

1H-Indole-5,6-diol, 1-ethyl-

CAS No.: 102236-74-8

Cat. No.: VC17349006

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-5,6-diol, 1-ethyl- - 102236-74-8

Specification

CAS No. 102236-74-8
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 1-ethylindole-5,6-diol
Standard InChI InChI=1S/C10H11NO2/c1-2-11-4-3-7-5-9(12)10(13)6-8(7)11/h3-6,12-13H,2H2,1H3
Standard InChI Key IWQLRGUKRBIQOV-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC2=CC(=C(C=C21)O)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

1H-Indole-5,6-diol, 1-ethyl- belongs to the indole alkaloid class, featuring a bicyclic aromatic structure with hydroxyl groups at positions 5 and 6 and an ethyl substituent at the nitrogen atom. The molecular formula C₁₀H₁₁NO₂ corresponds to a molecular weight of 177.20 g/mol (calculated from atomic masses). Key physicochemical parameters are summarized below:

PropertyValueSource
CAS Registry Number102236-74-8
Physical StateLiquid
Assay Purity≥99.0%
Storage ConditionsDry, cool, ventilated area
SolubilityNot reported-
Melting/Boiling PointsNot reported-

The absence of experimental data on solubility and thermal stability limits industrial applicability .

Spectroscopic and Computational Data

No nuclear magnetic resonance (NMR) or mass spectrometry (MS) profiles are publicly available for this compound. Computational modeling using density functional theory (DFT) could predict electronic properties, but such studies remain unpublished.

Synthesis and Industrial Production

Synthetic Pathways

The ethyl group at the indole nitrogen suggests synthesis via alkylation of 5,6-dihydroxyindole. A plausible route involves:

  • Alkylation: Reacting 5,6-dihydroxyindole with ethyl iodide in the presence of a base (e.g., potassium carbonate).

  • Purification: Column chromatography or recrystallization to isolate the product.

Challenges in Scalability

  • Stability Issues: The catechol moiety (adjacent hydroxyl groups) is prone to oxidation, necessitating inert atmospheres during synthesis.

  • Yield Optimization: Without published protocols, reaction yields remain speculative.

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